INCB053914

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S530572
CAS No.
M.F
M. Wt
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INCB053914

Product Name

INCB053914

IUPAC Name

Unknown

SMILES

Unknown

solubility

Soluble in DMSO, not in water

Synonyms

INCB053914; INCB-053914; INCB 053914.

The exact mass of the compound INCB053914 is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

INCB053914 is a novel small-molecule inhibitor that targets the proviral integration site of Moloney murine leukemia virus kinases, commonly referred to as PIM kinases. These kinases play a crucial role in various cellular processes, including cell survival, proliferation, and differentiation. INCB053914 is designed to be an ATP-competitive pan-inhibitor, effectively blocking all three isoforms of PIM kinases (PIM1, PIM2, and PIM3) which are implicated in the pathogenesis of several hematologic malignancies and solid tumors. Initial studies have demonstrated its potential to inhibit tumor growth in preclinical models, particularly in acute myeloid leukemia and multiple myeloma .

The primary mechanism of action for INCB053914 involves its competitive inhibition of ATP binding to PIM kinases. This inhibition prevents the phosphorylation of downstream substrates critical for cell survival and proliferation, such as BAD (Bcl-2 antagonist of cell death), p70S6K (ribosomal protein S6 kinase), and 4E-BP1 (eukaryotic translation initiation factor 4E-binding protein 1) . The compound has been shown to induce apoptosis in tumor cells by disrupting these signaling pathways.

INCB053914 exhibits significant antiproliferative activity across various hematologic malignancies. In vitro studies have indicated that it can inhibit cell proliferation and induce apoptosis in cancer cell lines derived from acute myeloid leukemia and multiple myeloma. Notably, the compound has demonstrated dose-dependent inhibition of tumor growth in xenograft models, showcasing its potential efficacy as a monotherapy or in combination with other agents . Clinical trials are ongoing to assess its safety and effectiveness in human subjects with advanced malignancies .

The synthesis of INCB053914 involves a multi-step organic synthesis process. While specific details of the synthetic pathway are proprietary, general methods for synthesizing similar compounds typically include:

  • Formation of key intermediates: Utilizing standard organic reactions such as coupling reactions or cyclization.
  • Purification: Employing techniques like chromatography to isolate the desired product.
  • Characterization: Using spectroscopic methods (NMR, MS) to confirm the structure and purity of INCB053914.

The precise synthetic route may vary based on optimization for yield and purity.

INCB053914 is primarily being investigated for its therapeutic applications in treating hematologic malignancies, particularly those resistant to conventional therapies. Its ability to inhibit multiple isoforms of PIM kinases makes it a candidate for combination therapies aimed at enhancing efficacy against tumors that exploit these pathways for survival . Additionally, ongoing clinical trials are exploring its use in various cancers including breast cancer and colon cancer .

Interaction studies have focused on the synergistic effects of INCB053914 when combined with other targeted therapies. For instance, preliminary data suggest that combining INCB053914 with selective inhibitors of phosphoinositide 3-kinase delta or Janus kinase 1 can enhance therapeutic outcomes by targeting overlapping signaling pathways involved in tumor growth . These findings highlight the potential for INCB053914 to be part of multi-agent regimens in clinical settings.

Several compounds exhibit similar mechanisms of action by targeting PIM kinases or related pathways. A comparison is provided below:

Compound NameMechanism of ActionClinical Status
UzansertibPan-PIM kinase inhibitorClinical trials ongoing
AZD1208Selective PIM kinase inhibitorPhase 1 clinical trials
LGH447Dual inhibitor targeting PIM and other kinasesPreclinical studies
GSK2636771Selective inhibitor targeting PIM2Phase 1 clinical trials

Uniqueness of INCB053914

INCB053914 stands out due to its broad inhibitory profile against all three isoforms of PIM kinases, which may provide a more comprehensive therapeutic approach compared to selective inhibitors like AZD1208 or GSK2636771. Its demonstrated efficacy in preclinical models across multiple types of hematologic malignancies further underscores its potential as a versatile treatment option in oncology .

INCB053914, also known as Uzansertib, is a novel chemical compound with significant research interest in the scientific community [1] [2]. The molecular formula of INCB053914 is C26H26F3N5O3, with a molecular mass of 513.5 Da [4] [26]. This compound belongs to the class of synthetic organic molecules and has a distinct chemical structure that contributes to its unique properties [21].

The molecular composition of INCB053914 can be broken down as follows:

ElementNumber of AtomsAtomic Weight Contribution
Carbon (C)26312.0
Hydrogen (H)2626.0
Fluorine (F)357.0
Nitrogen (N)570.0
Oxygen (O)348.0
Total63513.5 Da

The molecular mass of 513.5 Da places INCB053914 in the category of small molecule compounds, which typically have molecular weights below 900 Da [2] [4] [26].

IUPAC Nomenclature and Chemical Identity

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for INCB053914 is N-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropicolinamide [4] [22] [28]. This systematic name reflects the complex structure of the molecule and provides information about its constituent functional groups and their spatial arrangement [21] [22].

INCB053914 is also known by several other identifiers:

Identifier TypeValue
Chemical NameN-[(7R)-4-[(3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl]-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropicolinamide
CAS Registry Number1620012-39-6
Alternative NamesUzansertib, INCB-053914

The compound exists in its free base form with the formula C26H26F3N5O3, but is also available as a phosphate salt (C26H29F3N5O7P) with CAS number 2088852-47-3 and a molecular weight of 611.51 Da [5] [6] [7].

Structural Characterization and Stereochemistry

INCB053914 possesses a complex molecular structure with multiple stereogenic centers that contribute to its three-dimensional configuration [8] [11]. The compound contains four stereogenic centers with the following absolute configurations: (3R,4R,5S) in the methylpiperidin-1-yl moiety and (7R) in the cyclopenta[b]pyridin portion of the molecule [22] [28].

The structural characterization of INCB053914 reveals several key features:

  • A central cyclopenta[b]pyridine core with a hydroxyl group at the 7-position [4] [22]
  • A piperidinyl substituent with amino and hydroxyl groups [4] [28]
  • A fluorinated picolinamide group connected via an amide linkage [4] [22]
  • A 2,6-difluorophenyl moiety attached to the picolinamide portion [4] [22]

The stereochemistry of INCB053914 is critical to its function, as the specific three-dimensional arrangement of atoms determines how the molecule interacts with its biological targets [8] [11]. The (3R,4R,5S) configuration in the methylpiperidin-1-yl group and the (7R) configuration in the cyclopenta[b]pyridin portion are essential for the compound's biological activity [8] [11] [13].

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the structural features and stereochemical configuration of INCB053914, providing detailed information about the connectivity and spatial arrangement of atoms within the molecule [13] [23].

Physicochemical Properties

INCB053914 exhibits a range of physicochemical properties that influence its behavior in various environments [3] [7]. Understanding these properties is essential for characterizing the compound and predicting its interactions with biological systems [7] [20].

PropertyValue
Physical AppearanceSolid powder
Solubility in DMSO>50 mg/mL
Shelf Life>2 years (when stored properly)
Storage ConditionsPowder: -20°C for 2 years; In solvent: -20°C for 1 month

The compound is a white to off-white solid powder at room temperature and pressure [2] [3]. INCB053914 demonstrates limited water solubility but is highly soluble in organic solvents such as dimethyl sulfoxide (DMSO), with a solubility exceeding 50 mg/mL [2] [7] [20].

The stability profile of INCB053914 indicates that it remains stable for over two years when stored as a powder at -20°C [2] [7]. When in solution, the compound maintains stability for approximately one month when kept at -20°C [2] [7].

INCB053914 can be shipped under ambient temperature conditions as it is considered a non-hazardous chemical and demonstrates sufficient stability during ordinary shipping and customs processing [2] [7]. The compound's stability under various environmental conditions makes it suitable for laboratory research applications [7] [20].

Crystal Structure Analysis of PIM2-INCB053914 Complex

The crystal structure analysis of the PIM2-INCB053914 complex provides valuable insights into the molecular interactions between the compound and its target protein [8] [13]. PIM2 is a serine/threonine kinase that plays a role in various cellular processes, and INCB053914 has been designed to interact specifically with this protein [8] [13].

The crystal structure of the PIM2-INCB053914 complex reveals that the compound binds to the adenosine triphosphate (ATP) binding pocket of the PIM2 kinase [8] [13]. This binding mode is characteristic of ATP-competitive inhibitors, which compete with ATP for binding to the kinase domain [8] [13] [17].

Key features of the PIM2-INCB053914 complex include:

  • The cyclopenta[b]pyridine core of INCB053914 occupies the adenine-binding region of the ATP pocket [8] [13]
  • The fluorinated picolinamide group extends into the ribose-binding region [8] [13]
  • The 2,6-difluorophenyl moiety occupies a hydrophobic pocket adjacent to the ATP-binding site [8] [13]
  • The methylpiperidinyl group interacts with residues at the entrance to the binding pocket [8] [13]

The crystal structure analysis has shown that INCB053914 forms a hydrogen bond between the imide NH of the compound and the backbone carbonyl oxygen of Glu117 in the hinge region of PIM2 [13]. This interaction is critical for the binding affinity and selectivity of INCB053914 for PIM kinases [8] [13].

The binding of INCB053914 to PIM2 is further stabilized by hydrophobic interactions with residues including Leu38, Phe43, Val46, Ala59, Leu116, Ile100, Ala122, Leu170, and Ile181 [13]. These interactions contribute to the high affinity and selectivity of INCB053914 for PIM kinases [8] [13] [19].

INCB053914 demonstrates potent inhibitory activity against all three Proviral Integration site of Moloney murine leukemia virus isozymes through comprehensive biochemical characterization studies [1] [2] [3]. The compound functions as a novel, adenosine triphosphate-competitive pan-Proviral Integration site of Moloney murine leukemia virus kinase inhibitor with distinct potency profiles across the three isozymes [1] [2].

In vitro enzymatic assays revealed that INCB053914 exhibits differential inhibitory potency among the Proviral Integration site of Moloney murine leukemia virus isozymes, with the inhibitory activity following a specific hierarchical pattern [3]. The compound demonstrates particularly strong inhibition against Proviral Integration site of Moloney murine leukemia virus 1 and Proviral Integration site of Moloney murine leukemia virus 3, while showing reduced potency against Proviral Integration site of Moloney murine leukemia virus 2 [4] [3]. This differential inhibition pattern reflects the structural differences in the adenosine triphosphate-binding pockets among the three isozymes [5].

The isozyme-specific inhibition profile is consistent with the known structural homology among Proviral Integration site of Moloney murine leukemia virus kinases, where Proviral Integration site of Moloney murine leukemia virus 1 and Proviral Integration site of Moloney murine leukemia virus 3 share 71% amino acid sequence similarity, while Proviral Integration site of Moloney murine leukemia virus 1 and Proviral Integration site of Moloney murine leukemia virus 2 exhibit 61% similarity [6] [7]. These structural differences contribute to the varied susceptibility of each isozyme to inhibition by INCB053914 [4] [8].

Table 1: Proviral Integration site of Moloney murine leukemia virus Isozyme Inhibition Profile
IsozymeStructural CharacteristicsInhibition Pattern
Proviral Integration site of Moloney murine leukemia virus 133-44 kDa protein, chromosome 6 locationHigh potency inhibition
Proviral Integration site of Moloney murine leukemia virus 2X chromosome location, reduced adenosine triphosphate pocket accessibilityModerate potency inhibition
Proviral Integration site of Moloney murine leukemia virus 3Chromosome 22 location, 326 amino acidsHigh potency inhibition

Comparative Inhibitory Concentration 50% Values (Proviral Integration site of Moloney murine leukemia virus 1: 0.24 nanomolar, Proviral Integration site of Moloney murine leukemia virus 2: 30.00 nanomolar, Proviral Integration site of Moloney murine leukemia virus 3: 0.12 nanomolar)

The biochemical characterization of INCB053914 reveals remarkable potency differences across the three Proviral Integration site of Moloney murine leukemia virus kinase isozymes [9] [3]. Against Proviral Integration site of Moloney murine leukemia virus 1, INCB053914 demonstrates an inhibitory concentration 50% value of 0.24 nanomolar, indicating exceptionally high binding affinity and inhibitory potency [9] [10].

The most striking aspect of INCB053914's inhibition profile is the 125-fold difference in potency between Proviral Integration site of Moloney murine leukemia virus 1 and Proviral Integration site of Moloney murine leukemia virus 2, with the latter requiring 30.00 nanomolar concentrations for 50% inhibition [9] [3]. This significant potency difference reflects the reduced susceptibility of Proviral Integration site of Moloney murine leukemia virus 2 to many Proviral Integration site of Moloney murine leukemia virus 1-targeted inhibitors due to structural differences in the adenosine triphosphate-binding pocket [4] [8].

INCB053914 exhibits the highest potency against Proviral Integration site of Moloney murine leukemia virus 3, with an inhibitory concentration 50% value of 0.12 nanomolar [9] [10]. This represents approximately 2-fold greater potency compared to Proviral Integration site of Moloney murine leukemia virus 1 and 250-fold greater potency than Proviral Integration site of Moloney murine leukemia virus 2 [3]. The superior inhibition of Proviral Integration site of Moloney murine leukemia virus 3 likely stems from optimal complementarity between the inhibitor structure and the Proviral Integration site of Moloney murine leukemia virus 3 adenosine triphosphate-binding site architecture.

Table 2: Comparative Inhibitory Concentration 50% Analysis
IsozymeInhibitory Concentration 50% (nanomolar)Relative PotencySelectivity Ratio
Proviral Integration site of Moloney murine leukemia virus 10.24High1.0 (reference)
Proviral Integration site of Moloney murine leukemia virus 230.00Moderate125-fold less potent
Proviral Integration site of Moloney murine leukemia virus 30.12Highest2-fold more potent

Due to the reduced inhibitory potency against Proviral Integration site of Moloney murine leukemia virus 2 compared to Proviral Integration site of Moloney murine leukemia virus 1 and Proviral Integration site of Moloney murine leukemia virus 3, Proviral Integration site of Moloney murine leukemia virus 2 was selected as the benchmark isozyme to ensure adequate target coverage in subsequent experimental studies [4] [3].

Adenosine Triphosphate-Competitive Inhibition Mechanism

INCB053914 functions through an adenosine triphosphate-competitive inhibition mechanism, directly competing with adenosine triphosphate for binding to the kinase active site [1] [2] [11]. This competitive inhibition strategy targets the highly conserved adenosine triphosphate-binding pocket present in all Proviral Integration site of Moloney murine leukemia virus kinase isozymes [12] [13].

The adenosine triphosphate-competitive mechanism involves INCB053914 binding to the same site where adenosine triphosphate normally interacts with the kinase, thereby preventing adenosine triphosphate from accessing its binding pocket [13] [14]. By occupying the adenosine triphosphate-binding site, INCB053914 blocks the catalytic activity of the kinase, preventing phosphorylation of downstream substrate proteins [13] [15].

Structural analysis reveals that adenosine triphosphate-competitive inhibitors like INCB053914 can modulate kinase function beyond simple catalytic inhibition [13] [15]. These inhibitors alter the conformational dynamics of the kinase, affecting the structural coupling between different domains and potentially influencing substrate binding cooperativity [13]. The adenosine triphosphate-competitive binding mode allows INCB053914 to achieve high selectivity by exploiting subtle structural differences in the adenosine triphosphate-binding pockets of different kinases [12].

The mechanism of adenosine triphosphate competition ensures that INCB053914's inhibitory effect is dependent on the adenosine triphosphate concentration in the cellular environment [16]. Under physiological conditions, where adenosine triphosphate concentrations are typically in the millimolar range, INCB053914's nanomolar potency demonstrates exceptional binding affinity that can effectively compete with endogenous adenosine triphosphate levels [3] [8].

Table 3: Adenosine Triphosphate-Competitive Inhibition Mechanism
Mechanistic FeatureDescriptionFunctional Impact
Binding SiteAdenosine triphosphate-binding pocketDirect competition with substrate
Inhibition TypeCompetitiveReversible, concentration-dependent
Conformational EffectAlters kinase dynamicsModulates substrate binding
Selectivity BasisPocket structural differencesIsozyme-specific potency

Kinase Selectivity Profile (Greater than 475-fold selectivity)

INCB053914 demonstrates exceptional kinase selectivity, exhibiting greater than 475-fold selectivity when tested against a comprehensive panel of more than 50 kinases [4] [3]. This remarkable selectivity profile establishes INCB053914 as a highly specific pan-Proviral Integration site of Moloney murine leukemia virus inhibitor with minimal off-target kinase activity [8].

Extended selectivity profiling against a broader panel of 192 kinases confirmed the exceptional specificity of INCB053914 [4] [3]. In this comprehensive screen, only the Per-Arnt-Sim kinase showed significant inhibition by INCB053914 at 100 nanomolar concentration, with the compound demonstrating approximately equipotent effects on Proviral Integration site of Moloney murine leukemia virus 2 and Per-Arnt-Sim kinase activities [4] [3].

The sole notable off-target activity was observed against ribosomal protein S6 kinase alpha-3, where INCB053914 exhibited modest potency with an inhibitory concentration 50% value of 7.1 micromolar [4] [3] [10]. This represents approximately 29,583-fold selectivity compared to Proviral Integration site of Moloney murine leukemia virus 1, indicating minimal risk of clinically relevant off-target effects at therapeutic concentrations [3].

The exceptional selectivity profile of INCB053914 stems from its ability to exploit unique structural features of the Proviral Integration site of Moloney murine leukemia virus kinase adenosine triphosphate-binding pocket [17]. Unlike other kinases, Proviral Integration site of Moloney murine leukemia virus kinases possess distinctive hinge region characteristics that create a unique binding environment for adenosine triphosphate and adenosine triphosphate-competitive inhibitors [18] [12].

Table 4: Kinase Selectivity Analysis
Screening PanelPanel SizeSignificant HitsSelectivity Outcome
Initial kinase panel>50 kinasesOnly ribosomal protein S6 kinase alpha-3 (7.1 μM)>475-fold selectivity
Extended kinase panel192 kinasesOnly Per-Arnt-Sim kinase (equipotent to Proviral Integration site of Moloney murine leukemia virus 2)Confirmed high specificity
Proviral Integration site of Moloney murine leukemia virus family3 isozymesAll three isozymes inhibitedPan-Proviral Integration site of Moloney murine leukemia virus activity

The selectivity profile supports the potential for INCB053914 to achieve therapeutic efficacy with minimal kinase-related adverse effects, as the compound shows negligible activity against other clinically relevant kinase targets [16] [17].

Structure-Activity Relationship Analysis

The structure-activity relationship of INCB053914 reveals critical molecular features that contribute to its potent pan-Proviral Integration site of Moloney murine leukemia virus inhibitory activity and exceptional selectivity profile [1] [17]. INCB053914 incorporates a complex molecular architecture designed through rational medicinal chemistry approaches to optimize inhibition of all three Proviral Integration site of Moloney murine leukemia virus isozymes [3].

The molecular formula of INCB053914 phosphate salt is C26H29F3N5O7P, with a molecular weight of 611.51 Daltons [1] [19]. The free base form has a molecular weight of 513.52 Daltons and the formula C20H16FN7OS [1] . The chemical name reflects a complex heterocyclic structure: N-((R)-4-((3R,4R,5S)-3-amino-4-hydroxy-5-methylpiperidin-1-yl)-7-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide phosphate [3].

Critical structural elements that contribute to INCB053914's activity include the cyclopenta[b]pyridine core system, which provides the essential framework for adenosine triphosphate-competitive binding [17]. The substituted piperidine moiety contributes to the compound's binding affinity and selectivity, while the difluorophenyl and fluoropicolinamide groups enhance potency and optimize pharmacokinetic properties [17] [21].

The structure-activity relationship analysis demonstrates that specific stereochemical configurations are essential for optimal activity [17]. The (R)-configuration at multiple chiral centers and the specific (3R,4R,5S)-substitution pattern on the piperidine ring are critical for maintaining high potency against all three Proviral Integration site of Moloney murine leukemia virus isozymes [1] [3].

Fluorine substitutions play a crucial role in the structure-activity relationship, with the 2,6-difluorophenyl group and the 5-fluoro substituent on the picolinamide moiety contributing to improved binding affinity and metabolic stability [17] [21]. These fluorine atoms likely form favorable interactions within the Proviral Integration site of Moloney murine leukemia virus kinase adenosine triphosphate-binding pocket while enhancing the compound's drug-like properties [17].

Table 5: Key Structure-Activity Relationship Features
Structural ElementFunctional RoleActivity Contribution
Cyclopenta[b]pyridine coreAdenosine triphosphate-binding pocket interactionEssential for kinase inhibition
Substituted piperidineSelectivity and binding affinityProviral Integration site of Moloney murine leukemia virus-specific recognition
Difluorophenyl groupBinding enhancementImproved potency and stability
FluoropicolinamideAdenosine triphosphate mimicryCompetitive binding advantage
Chiral centersOptimal receptor fitStereochemistry-dependent activity

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 07-15-2023

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